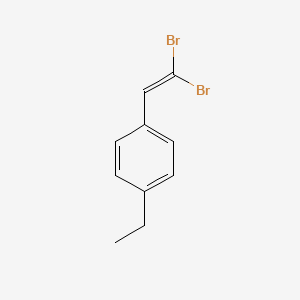
1,1-Dibromo-2-(4-ethylphenyl)ethylene
Overview
Description
1,1-Dibromo-2-(4-ethylphenyl)ethylene is a halogenated ethylene derivative featuring two bromine atoms at the 1,1-positions and a 4-ethylphenyl substituent at the 2-position. For instance, compounds like 1,1-dibromo-2-(trifluoromethoxy)alkenes and 1,1-dibromo-2-(3,4,5-trimethoxyphenyl)ethylene share similar synthetic pathways involving bromination of terminal alkynes or alkenes using reagents like N-bromophthalimide (NBP) or carbon tetrabromide .
Comparison with Similar Compounds
The following table summarizes key analogs of 1,1-Dibromo-2-(4-ethylphenyl)ethylene, highlighting structural differences, synthesis methods, and functional properties:
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., -OCF₃, -F) increase electrophilicity, favoring nucleophilic cross-coupling reactions . In contrast, electron-donating groups (e.g., -OCH₃, -C₂H₅) enhance stability and lipophilicity, making such compounds suitable for hydrophobic environments .
- The 4-ethylphenyl group in the target compound likely balances moderate electron-donating effects with steric bulk, which may slow reaction kinetics compared to smaller substituents (e.g., -CH₃) .
Synthetic Flexibility :
- Silver-mediated dibromination (as in ) achieves high regioselectivity for trifluoromethoxy derivatives, but the method’s efficacy for 4-ethylphenyl analogs remains untested .
- Zinc- or lithium-based protocols () are versatile for aryl-substituted dibromoethylenes but may require optimization for ethylphenyl groups due to steric hindrance .
Applications: Dibromo compounds are pivotal precursors for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). The 4-ethylphenyl group’s lipophilicity could enhance solubility in nonpolar solvents, aiding in catalytic reactions .
Properties
Molecular Formula |
C10H10Br2 |
|---|---|
Molecular Weight |
289.99 g/mol |
IUPAC Name |
1-(2,2-dibromoethenyl)-4-ethylbenzene |
InChI |
InChI=1S/C10H10Br2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-7H,2H2,1H3 |
InChI Key |
SZSVMAWQXYGPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(Br)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














